molecular formula C11H15NO2 B140980 N-(tert-Butoxycarbonyl)aniline-13C6 CAS No. 176850-21-8

N-(tert-Butoxycarbonyl)aniline-13C6

Cat. No.: B140980
CAS No.: 176850-21-8
M. Wt: 199.2 g/mol
InChI Key: KZZHPWMVEVZEFG-VFESMUGCSA-N
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Description

N-(tert-Butoxycarbonyl)aniline-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are replaced with carbon-13 isotopes. This labeling allows for detailed studies in various fields, including chemistry, biology, and medicine. The compound has the molecular formula C5C6H15NO2 and a molecular weight of 199.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)aniline-13C6 typically involves the reaction of aniline-13C6 with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)aniline-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(tert-Butoxycarbonyl)aniline-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)aniline-13C6 is primarily related to its role as a labeled compound. The carbon-13 isotopes allow researchers to track the compound through various chemical and biological processes using techniques like NMR spectroscopy. This enables the detailed study of molecular interactions, reaction pathways, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)aniline-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This labeling allows for more precise and detailed studies compared to non-labeled or differently labeled compounds .

Properties

IUPAC Name

tert-butyl N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)/i4+1,5+1,6+1,7+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZHPWMVEVZEFG-VFESMUGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443710
Record name N-BOC-aniline-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176850-21-8
Record name N-BOC-aniline-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following Example 12 and replacing the nitromethane by 75 ml of acetonitrile, 4.75 g of N3 -SPO were obtained, with a 91% yield. A sample of 1.3 g of N3 -SPO was taken with 0.61 g of benzoic acid, 0.7 ml of triethylamine (TEA) in 16 ml of tert-butanol. The mixture was stirred under reflux for 6 hours; the IR of the thus obtained solution showed the absence of the N3 band. Water was added to the solution, it was stirred and 25 ml of benzene was added. The solution was washed with water, a saturated bicarbonate solution and finally with water. The benzene was dried over sodium sulphate. The solution was evaporated to dryness at reduced pressure. The solid obtained was recrystallised in n-hexane to give tert-butyl phenylcarbamate, melting point 134°-136° C. Yield 70%. IR: carbonyl band at 1690 cm-1 and NH band at 3320 cm-1.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Phenylisocyanate (500 g) and tert-butanol (500 mL) are mixed in toluene (500 mL) in a 2 L round bottom flask. The solution is stirred over night in a 50° C. water bath. The N-Boc aniline is collected by filtration to give the white solid (702 g).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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